7-Xylosyl-10-deacetyltaxol

Overview

Description

7-Xylosyl-10-deacetyltaxol is a derivative of Paclitaxel, an important anticancer drug . It has improved pharmacological features and higher water solubility . The yew tree can produce abundant 7-β-xylosyl-10-deacetyltaxol that can be bio-converted into 10-deacetyltaxol for semi-synthesis of paclitaxel .

Synthesis Analysis

The synthesis of this compound involves bioconversion or biocatalysis of abundant, low-value, and renewable natural organic materials . The bioconversion of 7-β-xylosyl-10-deacetyltaxol or its extract was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation . The optimization included the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5 % antifoam supplement, and substrate concentration .Molecular Structure Analysis

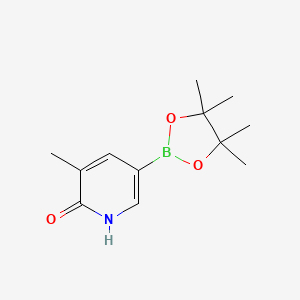

The molecular formula of this compound is C50H57NO17 . Its molecular weight is 943.99 .Chemical Reactions Analysis

The bioconversion of 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol involves the use of an engineered yeast with a glycoside hydrolase gene from Lentinula edodes . A 93–95 % bioconversion and 83 % bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 943.99 and a molecular formula of C50H57NO17 .Scientific Research Applications

Taxol Production Enhancement

The anticancer drug Taxol's natural concentration in yew trees is approximately 0.02%, while its analogue 7-β-xylosyl-10-deacetyltaxol reaches up to 0.5%. Though 7-β-xylosyl-10-deacetyltaxol is not an intermediate in Taxol biosynthesis, it can be converted into Taxol through de-glycosylation and acetylation. Enhancements in the catalytic efficiency of the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) have been achieved, which improve its action towards de-glycosylated derivatives of 7-β-xylosyl-10-deacetyltaxol, facilitating a more efficient Taxol production (Li et al., 2017).

Glycoside Hydrolases Characterization

Significant amounts of 7-β-xylosyl-10-deacetyltaxol produced by yew trees can be bio-converted into 10-deacetyltaxol for semi-synthesis of paclitaxel. The discovery and characterization of specific glycoside hydrolases capable of converting 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol are crucial for industrial applications. These enzymes were successfully cloned and characterized, showing promising potential for the efficient use of 7-β-xylosyltaxanes in the semi-synthesis of paclitaxel and its analogues (Cheng et al., 2013).

Microbial Hydrolysis for Semi-Synthesis

A bacterial strain, Enterobacter sp. CGMCC 2487, has been found capable of removing the xylosyl group from 7-xylosyltaxanes. Optimizing conditions like temperature, pH value, and substrate concentration, the conversion rate of 7-xylosyl-10-deacetyltaxol to 10-deacetyltaxol reached 92%, indicating a viable method for the practical application in the semi-synthesis of paclitaxel or other taxane-based anticancer drugs (Wang et al., 2011).

Scale-Up Biocatalysis

Efforts to scale up the bioconversion of 7-β-xylosyl-10-deacetyltaxol using engineered yeast have been explored. The bioconversion efficiency achieved in larger volumes significantly exceeded previous reports, bridging the gap between basic research and commercial utilization of 7-β-xylosyl-10-deacetyltaxol for industrial production of semi-synthetic paclitaxel (Liu & Zhu, 2015).

Enzyme Mutagenesis for Improved Catalysis

Research into the mutagenesis of enzymes involved in converting 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol has led to the identification of mutations that increase enzyme activity. These discoveries are critical for advancing the semi-synthesis of paclitaxel, offering more efficient enzyme variants for industrial purposes (Chen et al., 2018).

Biocatalytic Production and Immobilization

The immobilization of the enzyme LXYL-P1-2 on magnetic nanoparticles has been investigated for its catalytic potential in paclitaxel production. This approach offers an efficient procedure for biocatalytic production of 10-deacetyltaxol and demonstrates the application of magnetic material immobilization technology in this field (Zou et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for 7-Xylosyl-10-deacetyltaxol involve improving the bioconversion process for larger scale reaction volumes . There is also interest in bridging the gap between basic research and commercial utilization of 7-β-xylosyl-10-deacetyltaxol for the industrial production of semi-synthetic paclitaxel .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Xylosyl-10-deacetyltaxol involves the conversion of taxol to 10-deacetyltaxol, followed by the addition of a xylosyl group to the 7-hydroxyl position of 10-deacetyltaxol.", "Starting Materials": [ "Taxol", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Xylose", "Trifluoroacetic acid", "Dimethylformamide", "N,N-Dimethylacetamide", "Triethylamine", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "N,N-Dimethylamino pyridine", "Pyridine", "Chloroform", "Dichloromethane", "Ethyl acetate", "Hexanes" ], "Reaction": [ "Taxol is reacted with acetic anhydride and sodium acetate in methanol to yield 10-acetyltaxol.", "10-Acetyltaxol is then treated with hydrochloric acid to remove the acetyl group and form 10-deacetyltaxol.", "Xylose is protected with trifluoroacetic acid and dimethylformamide to form the xylosyl donor.", "10-Deacetyltaxol is reacted with the xylosyl donor in the presence of N,N-Dimethylacetamide, triethylamine, and diisopropylethylamine to form 7-xylosyl-10-deacetyltaxol.", "The reaction mixture is then treated with N,N'-Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine to activate the xylosyl donor.", "The activated xylosyl donor is then reacted with 10-deacetyltaxol in the presence of N,N-Dimethylamino pyridine and pyridine to form 7-xylosyl-10-deacetyltaxol.", "The product is purified using a combination of chromatography and solvent extraction with chloroform, dichloromethane, ethyl acetate, and hexanes." ] } | |

CAS RN |

90332-63-1 |

Molecular Formula |

C50H57NO17 |

Molecular Weight |

944.0 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40+,42+,46+,48-,49+,50-/m1/s1 |

InChI Key |

ORKLEZFXASNLFJ-DYLQFHMVSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

synonyms |

7-xylosyl-10-deacetyl-taxol 7-xylosyl-10-deacetyltaxol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 7-xylosyl-10-deacetyltaxol in paclitaxel production?

A1: 7-xyl-10-DAT is a crucial precursor in paclitaxel biosynthesis. It can be chemically transformed into paclitaxel through a series of reactions, including xylosyl removal and acetylation. [] This semi-synthetic approach offers a more sustainable alternative to paclitaxel production compared to direct extraction from Taxus trees, which is known for its low yield and environmental concerns.

Q2: How can this compound be isolated from Taxus plants?

A2: Several methods have been developed for 7-xyl-10-DAT extraction and purification. One effective technique involves using macroporous resin column chromatography. [] This method utilizes resins like AB-8, which exhibit high adsorption and desorption capacities for 7-xyl-10-DAT. By optimizing parameters such as solvent concentration and flow rate, high purity and yield can be achieved.

Q3: Are there alternative methods for obtaining 10-deacetyltaxol, a key intermediate in paclitaxel synthesis, from this compound?

A3: Yes, besides chemical synthesis, microbial hydrolysis has emerged as a promising approach for converting 7-xyl-10-DAT to 10-deacetyltaxol. [] This method utilizes specific microorganisms capable of cleaving the xylosyl group from 7-xyl-10-DAT, resulting in the production of 10-deacetyltaxol. This biocatalytic route offers advantages such as mild reaction conditions and reduced environmental impact.

Q4: What analytical techniques are employed to identify and quantify this compound in plant extracts?

A4: High-performance liquid chromatography (HPLC) coupled with various detectors is widely used for the analysis of 7-xyl-10-DAT. Researchers have employed HPLC methods utilizing pentafluorophenyl columns [] and combined it with techniques like mass spectrometry (MS) for enhanced sensitivity and selectivity in quantifying 7-xyl-10-DAT alongside other taxoids. Thin-layer chromatography (TLC) also provides a rapid and cost-effective approach for detecting 7-xyl-10-DAT in Taxus chinensis extracts. []

Q5: How does the chemical composition of Taxus species affect the content of this compound and other valuable taxoids?

A5: Research has shown that the distribution of taxoids, including 7-xyl-10-DAT, can vary significantly among different Taxus species. [] For example, studies have revealed that Taxus chinensis exhibits higher 7-xyl-10-DAT levels compared to other species like Taxus media. This highlights the importance of considering species-specific variations in taxoid content for efficient extraction and utilization.

Q6: Can environmental factors influence the accumulation of this compound in Taxus plants?

A6: Yes, environmental conditions can impact taxane production in Taxus. Research suggests that supplementing UV-B radiation can influence taxane biosynthesis in Taxus chinensis var. mairei. [] While increased UV-B exposure was found to promote paclitaxel accumulation, it inhibited the production of 7-xyl-10-DAT, indicating a complex interplay between environmental stressors and secondary metabolite production in Taxus.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine](/img/structure/B1454838.png)

![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)